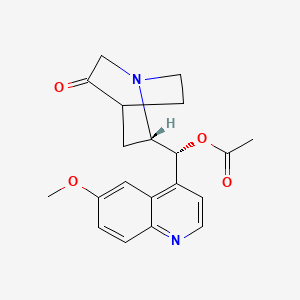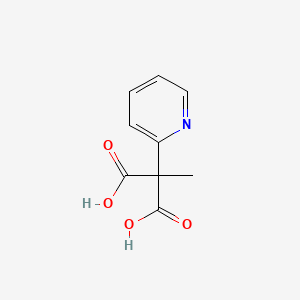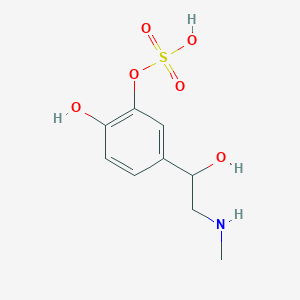
3-(p-Chlorophenyl)-2,3,4,5-tetrahydro-1-((2-imidazolin-2-yl)methyl)benzazepine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-Chlorophenyl)-2,3,4,5-tetrahydro-1-((2-imidazolin-2-yl)methyl)benzazepine monohydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group, a tetrahydrobenzazepine ring, and an imidazoline moiety, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-2,3,4,5-tetrahydro-1-((2-imidazolin-2-yl)methyl)benzazepine monohydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Benzazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzazepine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds.
Attachment of the Imidazoline Moiety: The imidazoline group is attached via a condensation reaction with an appropriate imidazoline precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(p-Chlorophenyl)-2,3,4,5-tetrahydro-1-((2-imidazolin-2-yl)methyl)benzazepine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with modified functional groups.
科学的研究の応用
3-(p-Chlorophenyl)-2,3,4,5-tetrahydro-1-((2-imidazolin-2-yl)methyl)benzazepine monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of 3-(p-Chlorophenyl)-2,3,4,5-tetrahydro-1-((2-imidazolin-2-yl)methyl)benzazepine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,3,4,5-Tetrahydro-3-(p-chlorophenyl)-1-[(2-imidazolin-2-yl)methyl]-1H-1-benzazepin-2-one
- 3-(p-Chlorophenyl)-1-(2-imidazolin-2-yl)methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Uniqueness
3-(p-Chlorophenyl)-2,3,4,5-tetrahydro-1-((2-imidazolin-2-yl)methyl)benzazepine monohydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
3300-64-9 |
|---|---|
分子式 |
C20H23Cl2N3 |
分子量 |
376.3 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,3,4,5-tetrahydro-1-benzazepine;hydrochloride |
InChI |
InChI=1S/C20H22ClN3.ClH/c21-18-9-7-15(8-10-18)17-6-5-16-3-1-2-4-19(16)24(13-17)14-20-22-11-12-23-20;/h1-4,7-10,17H,5-6,11-14H2,(H,22,23);1H |
InChIキー |
AGCUFMAFYNRKOQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N(CC1C3=CC=C(C=C3)Cl)CC4=NCCN4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3S,5S,6R,8R,9S,10R,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B13448090.png)


![7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine](/img/structure/B13448121.png)
![2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile](/img/structure/B13448130.png)
![(2S,3S,4S,5R,6R)-6-[8-chloro-6-(2-fluorophenyl)-1-(hydroxymethyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13448131.png)


![4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6](/img/structure/B13448137.png)



